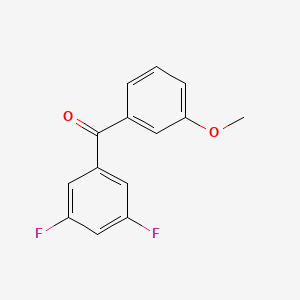

3,5-Difluoro-3'-methoxybenzophenone

Description

Contextualization of Fluorinated Benzophenone (B1666685) Scaffolds in Modern Chemical Research

The benzophenone scaffold is a foundational structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.orgconsensus.app The strategic incorporation of fluorine atoms onto this scaffold represents a powerful tool in modern drug design. nih.govbenthamdirect.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. wikipedia.org

Research has shown that fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging a drug's half-life. wikipedia.org Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and improve bioavailability. researchgate.netbenthamscience.com In the context of benzophenones, fluorinated derivatives have been specifically investigated as potential multipotent agents for conditions like Alzheimer's disease, where they have been designed to inhibit enzymes such as β-secretase (BACE-1) and acetylcholinesterase. nih.govnih.gov The presence of fluorine in these structures is often key to achieving the desired binding affinity and therapeutic effect. nih.gov

Significance of Methoxy (B1213986) and Fluoro Substituents in Aromatic Ketone Systems

The specific placement of fluoro and methoxy groups on the aromatic rings of a benzophenone, as seen in 3,5-Difluoro-3'-methoxybenzophenone, creates a complex electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Fluoro Substituents: The two fluorine atoms on one of the phenyl rings are potent electron-withdrawing groups due to their high electronegativity. website-files.com This inductive effect significantly lowers the electron density of the aromatic ring to which they are attached. This modification can influence the reactivity of the carbonyl group and the potential for the aromatic ring to participate in electrophilic substitution reactions. ncert.nic.in

Methoxy Substituent: The methoxy group (-OCH₃) exhibits a dual electronic nature. stackexchange.com It is inductively electron-withdrawing due to the electronegativity of the oxygen atom. viu.ca However, it is also a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. stackexchange.com In aromatic systems, this resonance effect often dominates, increasing the electron density of the ring, particularly at the ortho and para positions. viu.ca In this compound, the methoxy group is at the meta position relative to the ketone, which primarily manifests its inductive electron-withdrawing effect, though its resonance capability remains an important feature of that entire phenyl ring. stackexchange.com

Overview of Research Trajectories for Aryl Ketone Derivatives

Aryl ketones, the class to which benzophenones belong, are a cornerstone of organic synthesis and functional materials. nih.gov Their research trajectories are diverse and continue to expand.

One of the most prominent industrial applications of benzophenone and its derivatives is as photoinitiators in UV-curing processes for inks, coatings, and adhesives. taylorandfrancis.comnih.gov Upon exposure to UV light, they generate reactive radical species that initiate polymerization.

In medicinal chemistry, beyond the applications already noted, the aryl ketone scaffold is a building block for a vast number of therapeutic agents. nih.gov Researchers are continuously exploring new derivatives for a range of targets. The ability to activate and transform the aryl ketone structure itself, for instance through C-C bond cleavage, has opened new pathways for synthesizing complex molecules and performing late-stage functionalization of drugs. nih.govresearchgate.net

Furthermore, the development of novel catalytic methods for the synthesis of α-aryl ketones and other complex ketone structures remains an active area of research. organic-chemistry.org These methods provide efficient routes to new chemical entities with potential applications in various fields. The synthesis of specialized aryl ketones, such as aryl vinyl ketones, also serves as a gateway to producing complex heterocyclic systems like quinolines. mdpi.com This highlights the role of aryl ketones not just as final products, but as versatile intermediates in multi-step synthetic campaigns. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-13-4-2-3-9(7-13)14(17)10-5-11(15)8-12(16)6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVVWKDQMBERMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248905 | |

| Record name | (3,5-Difluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-08-1 | |

| Record name | (3,5-Difluorophenyl)(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 3 Methoxybenzophenone and Its Analogues

Classical and Contemporary Approaches to Benzophenone (B1666685) Core Construction

The formation of the central carbonyl linkage between two aryl rings is the cornerstone of benzophenone synthesis. Both classical and modern methods are employed, each with distinct advantages and limitations.

Friedel-Crafts Acylation Strategies for Diaryl Ketone Synthesis

The Friedel-Crafts acylation is a long-established and widely used method for the synthesis of aryl ketones. youtube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comresearchgate.net For the synthesis of 3,5-Difluoro-3'-methoxybenzophenone, this would involve the reaction of 1,3-difluorobenzene (B1663923) with 3-methoxybenzoyl chloride.

A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. However, the presence of deactivating groups, such as fluorine, on the aromatic ring can hinder the reaction, often requiring harsher conditions or more potent catalytic systems. mdpi.com Research has shown that for the acylation of fluorobenzene, a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as lanthanum triflate (La(OTf)₃), can be a highly effective catalyst system, leading to high yields and selectivity. sioc-journal.cn In some cases, anomalous reactions can occur during Friedel-Crafts acylation, leading to unexpected products. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|

| 1,3-Difluorobenzene | 3-Methoxybenzoyl Chloride | AlCl₃ | Classical and widely used method. |

| Fluorobenzene | Benzoyl Chloride | TfOH/La(OTf)₃ | High yield and selectivity for fluorinated substrates. sioc-journal.cn |

Cross-Coupling Reactions for Aryl-Aroyl Bond Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon bonds. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed aroylation is a direct method for the synthesis of diaryl ketones. acs.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a source of carbon monoxide and an organometallic reagent. nih.gov Alternatively, direct C-H activation of an aldehyde followed by coupling with an aryl halide can also yield diaryl ketones. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. acs.org For instance, the use of Pd(OAc)₂ can favor the aroylation product, while Pd(PPh₃)₄ may lead to arylation instead. acs.org

The Suzuki-Miyaura, Stille, and Negishi reactions are powerful palladium-catalyzed cross-coupling methods that can be adapted for the synthesis of diaryl ketones. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org To synthesize a benzophenone, an aroyl chloride can be coupled with an arylboronic acid. mdpi.comresearchgate.net This method is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been successfully employed. nih.gov

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organohalide. wikipedia.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. thermofisher.com For ketone synthesis, an aroyl chloride can be coupled with an arylstannane. libretexts.orgthermofisher.com The reaction can also be performed in a carbonylative fashion, where an aryl halide is coupled with an arylstannane and carbon monoxide. wikipedia.org

The Negishi coupling employs an organozinc reagent, which is coupled with an organohalide. wikipedia.org This reaction is particularly useful for its high reactivity and functional group tolerance. wikipedia.orglookchem.com Nickel catalysts can also be used in place of palladium for this transformation. lookchem.comresearchgate.net The coupling of an aroyl chloride with an arylzinc reagent provides a direct route to diaryl ketones. lookchem.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Aroyl Chloride | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, low toxicity of reagents. nih.gov |

| Stille | Arylstannane | Aroyl Chloride | PdCl₂(PPh₃)₂ | High functional group tolerance. thermofisher.com |

| Negishi | Arylzinc Reagent | Aroyl Chloride | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance. wikipedia.orglookchem.com |

Directed Introduction of Fluorine and Methoxy (B1213986) Moieties

In some synthetic strategies, the fluorine and methoxy groups are introduced onto a pre-existing benzophenone core or an intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including fluorine, onto an activated aromatic ring. masterorganicchemistry.com The reaction proceeds via a Meisenheimer complex intermediate and is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

For the synthesis of fluorinated benzophenones, a precursor with a suitable leaving group (such as a nitro or chloro group) can be reacted with a fluoride (B91410) source. nih.gov The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of what is observed in aliphatic nucleophilic substitution. masterorganicchemistry.comnih.gov This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com The synthesis of fluorinated benzophenones has been achieved through the sequential nucleophilic aromatic substitution of polyfluorinated benzophenones. nih.gov For example, bis(2,4,5-trifluorophenyl)methanone can undergo selective substitution at the more reactive 4,4'-positions. nih.gov

Electrophilic Fluorination and Gem-Difluorination Procedures

The introduction of fluorine atoms onto aromatic rings is a critical step in the synthesis of many modern materials and pharmaceuticals. Electrophilic fluorination offers a direct method for this transformation, utilizing reagents that deliver an electrophilic fluorine species to a nucleophilic carbon center. wikipedia.org

Electrophilic Fluorination:

Electrophilic fluorination reagents are characterized by a fluorine atom attached to a highly electron-withdrawing group, which polarizes the bond and renders the fluorine atom electrophilic. wikipedia.org Common reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as salts of cationic nitrogen-containing compounds such as Selectfluor®. wikipedia.org The general mechanism is thought to proceed via an SN2 pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. wikipedia.org

For the synthesis of a difluorinated benzophenone precursor, a suitable aromatic substrate would be subjected to an electrophilic fluorinating agent. The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.

| Reagent Class | Example(s) | Key Features |

| N-Fluorosulfonimides | NFSI, NFOBS | Effective and commonly used; neutral reagents. wikipedia.org |

| Cationic N-F Reagents | Selectfluor® | Increased reactivity due to the cationic nitrogen. wikipedia.org |

Gem-Difluorination Procedures:

Gem-difluorination involves the introduction of two fluorine atoms to the same carbon atom. While not directly applicable to the aromatic rings of the benzophenone core in this specific target molecule, it is a relevant fluorination technique for modifying alkyl side chains or other functional groups that might be present in analogues. One common method for gem-difluorination is the treatment of a ketone or aldehyde with a fluorinating agent. For instance, ketones can be converted to gem-difluoro compounds by treating their corresponding 1,3-dithiolanes with a halogen fluoride. acs.org Another approach involves the direct fluorination of a carbonyl group using reagents like Deoxo-Fluor®. acs.org

Recent advancements have also focused on the gem-difluorination of alkenes, which can be a powerful tool for creating complex fluorinated molecules. nih.govchemrxiv.org These methods often involve transition metal catalysis or the use of specialized iodine(III) species. chemrxiv.orgnih.gov

Regioselective Synthesis of Substituted Benzophenone Frameworks

The construction of the benzophenone scaffold with specific substitution patterns on both aromatic rings is a central challenge in the synthesis of molecules like this compound. Traditional methods like the Friedel-Crafts acylation can sometimes lack regioselectivity and may not be suitable for deactivated aromatic rings. bohrium.com

Modern synthetic chemistry has developed several strategies to overcome these limitations:

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon bonds. A plausible route to this compound could involve the coupling of an appropriately substituted aryl halide with an organometallic reagent, followed by oxidation. For instance, a Grignard reagent derived from 1-bromo-3,5-difluorobenzene (B42898) could be reacted with 3-methoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. A similar strategy has been employed in the synthesis of other fluorinated benzophenones. nih.govnih.gov

Benzannulation Reactions: Benzannulation reactions construct an aromatic ring from acyclic precursors, offering excellent control over the substitution pattern of the final product. bohrium.comresearchgate.net These methods can be particularly useful for creating highly substituted benzophenone frameworks under mild conditions, often using atmospheric oxygen as a green oxidant. bohrium.comresearchgate.net For example, a base-mediated, aerial-oxidative [3+3] benzannulation of α,β-unsaturated aldehydes and 4-sulfonyl butenones has been reported for the regioselective synthesis of 3-arylsulfonyl benzophenone derivatives. bohrium.comresearchgate.net

Indium-Catalyzed Benzannulation: Diverse and functionalized 2-hydroxybenzophenones have been synthesized efficiently through indium(III)-catalyzed [2+2+2] benzannulation of 3-formylchromones with β-enamino esters or ketones. researchgate.net This method proceeds via a domino reaction sequence and allows for the construction of complex benzophenone structures. researchgate.net

A proposed regioselective synthesis of this compound is outlined below, based on established methodologies for analogous compounds:

| Step | Reactants | Reagents/Conditions | Product | Reference for Analogy |

| 1 | 1-Bromo-3,5-difluorobenzene, Magnesium | Diethyl ether | 3,5-Difluorophenylmagnesium bromide | nih.govnih.gov |

| 2 | 3,5-Difluorophenylmagnesium bromide, 3-Methoxybenzaldehyde | Tetrahydrofuran | (3,5-Difluorophenyl)(3-methoxyphenyl)methanol | nih.govnih.gov |

| 3 | (3,5-Difluorophenyl)(3-methoxyphenyl)methanol | Oxidizing agent (e.g., PCC, DMP) | This compound | nih.govnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.net While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general green approaches applicable to benzophenone synthesis can be considered.

One area of focus in green chemistry is the use of alternative, more environmentally benign solvents and energy sources. hilarispublisher.comresearchgate.net For instance, the photoreduction of benzophenone to benzopinacol (B1666686) is a classic photochemical reaction that can be performed using sunlight as a renewable energy source and ethanol (B145695) as a relatively green solvent. hilarispublisher.comresearchgate.netijpda.orgijpda.orgegrassbcollege.ac.in This reaction proceeds via a free radical mechanism initiated by the photo-excitation of benzophenone. ijpda.orgijpda.orgegrassbcollege.ac.in

While this specific reaction is a reduction and not a synthesis of the benzophenone core itself, it demonstrates the application of green principles to the benzophenone scaffold. Future research into the synthesis of this compound could explore:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating starting materials derived from renewable sources.

Solvent Selection: Utilizing greener solvents with lower toxicity and environmental impact. Sanofi's solvent selection guide is an example of a tool used in the pharmaceutical industry to promote the use of more sustainable solvents. researchgate.net

The development of a truly "green" synthesis of this compound would likely involve a combination of these approaches, from the initial choice of starting materials to the final purification steps.

Spectroscopic and Structural Analysis of this compound Faces Data Unavailability

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has concluded that specific experimental research findings are not publicly available at this time. Consequently, the creation of an in-depth scientific article with the requested detailed data tables and advanced spectroscopic elucidation is not possible without resorting to speculation.

The inquiry requested a thorough analysis based on a specific outline, covering advanced techniques including high-resolution nuclear magnetic resonance (NMR), tandem and high-resolution mass spectrometry (MS), and infrared (IR) and Raman spectroscopy. These analyses require access to primary experimental data such as chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, which are typically published in peer-reviewed scientific literature upon the synthesis and characterization of a new compound.

While general principles of these spectroscopic techniques are well-established, and predictions for the spectral characteristics of this compound could be made based on its structure, such theoretical values cannot substitute for experimentally determined data in a scientifically rigorous article. The absence of published research detailing the empirical spectroscopic analysis of this specific compound prevents the fulfillment of the request for an article with detailed, factual research findings.

Further investigation into chemical databases and scientific literature would be required to ascertain if the compound has been synthesized and its properties formally documented. Without such documentation, any detailed discussion on its spectroscopic characteristics would be hypothetical.

Advanced Spectroscopic and Structural Elucidation of 3,5 Difluoro 3 Methoxybenzophenone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For aromatic ketones like 3,5-Difluoro-3'-methoxybenzophenone, the UV-Vis absorption spectrum is primarily characterized by two types of electronic transitions: the π→π* and the n→π* transitions. youtube.comlibretexts.org These transitions involve the excitation of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. usp.br

The core structure, benzophenone (B1666685), exhibits a strong π→π* transition at shorter wavelengths and a weaker, symmetry-forbidden n→π* transition at longer wavelengths. libretexts.orgusp.br The substituents on the phenyl rings of this compound—the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group—significantly modulate the energies of these transitions. The methoxy group, acting as an auxochrome, can intensify absorption and cause a bathochromic (red) shift to longer wavelengths. youtube.com Conversely, the electronegative fluorine atoms can influence the electronic distribution. The interplay of these substituents on the two distinct phenyl rings results in a unique electronic absorption profile.

The n→π* transition, involving a lone pair electron on the carbonyl oxygen, is particularly sensitive to the solvent environment. In polar solvents, this transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding ground state orbital through interactions like hydrogen bonding. libretexts.org The π→π* transitions are generally less sensitive to solvent polarity.

Detailed analysis of the spectrum allows for the assignment of specific absorption bands to these electronic transitions, providing insight into the molecule's electronic structure. The molar absorptivity (ε) associated with each band indicates the probability of the transition, with π→π* transitions being significantly more intense than n→π* transitions. libretexts.org

Table 1: Representative UV-Vis Absorption Data for Substituted Benzophenones

| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L mol-1 cm-1) | Notes |

| n→π | 270–350 | < 2000 | Involves non-bonding electrons of the carbonyl group; often exhibits a blue shift in polar solvents. libretexts.org |

| π→π | 200–280 | > 10,000 | Involves the conjugated π-system of the aromatic rings and carbonyl group; generally more intense. libretexts.orgusp.br |

X-ray Crystallography for Solid-State Molecular Architecture of Analogues

A defining characteristic of the benzophenone family is the non-planar conformation. The two phenyl rings are twisted out of the plane of the central carbonyl group, resulting in specific dihedral angles. researchgate.net This twist is a compromise between two opposing factors: the steric hindrance between ortho-hydrogens on the rings, which favors a more twisted conformation, and π-conjugation across the molecule, which favors planarity. The nature and position of substituents on the phenyl rings critically influence this dihedral angle and the subsequent crystal packing. researchgate.net

Table 2: Crystallographic Data for Selected Benzophenone Analogues

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) (°) | Reference(s) |

| 4-Aminobenzophenone | Monoclinic | P21 | Not specified in abstract | acs.org |

| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | Not specified | Not specified | 37.85 | researchgate.net |

| 4,4′-bis(diethylamino)benzophenone | Not specified | Not specified | 49.83 | researchgate.net |

| 4-Chloro-4′-hydroxybenzophenone | Not specified | Not specified | 64.66 | researchgate.net |

| N'-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide | Monoclinic | P21/c | Not specified in abstract | researchgate.netresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3,5 Difluoro 3 Methoxybenzophenone

Photochemical Reactivity and Excited State Dynamics

The photochemistry of benzophenone (B1666685) and its derivatives is characterized by the nature of its lowest excited states, typically the n-π* and π-π* states. Upon absorption of UV light, benzophenone is promoted from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a triplet excited state (T₁). bgsu.edu The chemical reactivity, particularly in hydrogen abstraction and electron transfer reactions, is predominantly dictated by the properties of this triplet state. For most benzophenone derivatives, the lowest triplet state is of n-π* character, which is known to be highly reactive in photoreduction processes. bgsu.eduacs.org

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules. In the context of benzophenones, the triplet excited state can act as either an electron acceptor or, more rarely, an electron donor. rsc.org When interacting with suitable electron donors, such as amines, the excited benzophenone can be quenched via an electron transfer mechanism. rsc.org This process typically involves the transfer of an electron from the donor molecule to the excited benzophenone, generating a benzophenone radical anion and a donor radical cation.

For 3,5-Difluoro-3'-methoxybenzophenone, the excited triplet state is expected to be a potent electron acceptor. The electron-withdrawing fluorine atoms on one ring would enhance the electrophilicity of the carbonyl oxygen in the excited state, facilitating electron transfer from a donor molecule. While direct experimental data on PET for this specific compound is scarce, studies on related systems show that the rate of PET quenching is highly dependent on the donor-acceptor pair and the solvent environment. nih.gov

A hallmark of benzophenone photochemistry is its ability to abstract a hydrogen atom from a suitable donor (like an alcohol or an alkane) when in its triplet n-π* excited state, leading to the formation of a ketyl radical. bgsu.eduresearchgate.net This process is a cornerstone of its use as a photoinitiator. The photoreduction of benzophenone in isopropyl alcohol, for instance, yields benzopinacol (B1666686) through the coupling of two ketyl radicals. researchgate.net

For this compound, irradiation in the presence of a hydrogen donor is expected to generate the corresponding 3,5-difluoro-3'-methoxybenzhydryl radical. The reaction proceeds via the triplet excited state abstracting a hydrogen atom. The stability of the resulting ketyl radical is a key factor in the reaction's efficiency. acs.org The presence of substituents can influence the stability of this radical intermediate. Studies on meta-substituted benzophenones have shown that electron-donating groups can facilitate certain photochemical reactions by stabilizing crucial biradical intermediates. nih.gov

The general pathway for radical generation is as follows:

Excitation: (C₆H₄F₂)C=O(C₆H₄OCH₃) + hν → ¹[(C₆H₄F₂)C=O(C₆H₄OCH₃)]*

Intersystem Crossing: ¹[(C₆H₄F₂)C=O(C₆H₄OCH₃)]* → ³[(C₆H₄F₂)C=O(C₆H₄OCH₃)]*

Hydrogen Abstraction: ³[(C₆H₄F₂)C=O(C₆H₄OCH₃)]* + R-H → (C₆H₄F₂)Ċ-OH(C₆H₄OCH₃) + R•

Radical Coupling (e.g., Dimerization): 2 (C₆H₄F₂)Ċ-OH(C₆H₄OCH₃) → Pinacol Product

Substituents on the phenyl rings of benzophenone profoundly influence its photophysical and photochemical properties. acs.orgnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energies of the n-π* and π-π* states, the efficiency of intersystem crossing, and the reactivity of the triplet state. youtube.comyoutube.com

Fluorine Substituents (EWGs): The two fluorine atoms at the meta-positions of one phenyl ring act as strong electron-withdrawing groups via the inductive effect. This generally increases the energy of the n-π* state and can enhance the rate of hydrogen abstraction by making the carbonyl oxygen more electrophilic in the excited state. acs.orgnih.gov

Methoxy (B1213986) Substituent (EDG): The methoxy group at the meta-position of the second ring is an electron-donating group through resonance. EDGs tend to increase the π-π* character of the lowest excited state. rsc.org While the meta-position limits the resonance effect compared to ortho- or para-positions, it can still influence the molecule's electronic properties. An increased π-π* character can sometimes decrease the efficiency of hydrogen abstraction. acs.org

The combined effect of these opposing substituents in this compound creates a complex scenario. The rate of photoreduction is determined by the balance of these electronic influences on the stability of the triplet excited state and the subsequent ketyl radical. acs.org

Table 1: Effect of Substituents on the Photoreduction Rate of Benzophenone Derivatives Data inferred from qualitative and quantitative studies on substituted benzophenones.

| Substituent Type | Position | Expected Effect on Photoreduction Rate | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -CF₃) | meta, para | Increase | Enhances electrophilicity of n-π* triplet state. acs.org |

| Electron-Donating (e.g., -OCH₃) | para | Decrease | Increases π-π* character of the lowest triplet state, which is less reactive in H-abstraction. acs.org |

| Electron-Donating (e.g., -OH) | meta | Facilitate | Stabilizes the reactive biradical intermediate. nih.gov |

Reduction Reactions and Pathways

The carbonyl group of benzophenones is readily reduced to a secondary alcohol (benzhydrol) using various chemical methods. The choice of reducing agent and catalyst can allow for chemoselective and, in the case of prochiral ketones, enantioselective transformations.

The reduction of a prochiral ketone like this compound can yield a chiral benzhydrol. Achieving high enantioselectivity in this transformation is a significant goal in synthetic chemistry. Several catalytic systems have been developed for the asymmetric reduction of aromatic ketones. wikipedia.org

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com This method is highly effective for the enantioselective reduction of a wide range of ketones. The catalyst creates a chiral environment, forcing the borane to deliver a hydride to one specific face of the ketone, resulting in one enantiomer of the alcohol in excess. youtube.com

Another approach involves catalytic enantioselective borohydride (B1222165) reduction. Studies have shown that optically active ketoiminatocobalt(II) complexes can catalyze the reduction of benzophenones with high enantioselectivity. acs.org Notably, it was found that a fluorine atom on the ortho-position of a benzophenone was particularly effective in achieving high enantiomeric excess. acs.org While the fluorine atoms in this compound are in the meta-positions, this highlights the significant influence that halogen substituents can have in directing stereochemical outcomes.

Table 2: Selected Methods for Enantioselective Reduction of Aromatic Ketones

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / Borane | Widely applicable, high enantioselectivity for many ketones. youtube.com |

| Noyori Asymmetric Hydrogenation | BINAP-Ru / Chiral Diamine-Ru Complexes | Highly efficient for various ketones, including substituted benzophenones. nih.govnih.gov |

| Cobalt-Catalyzed Borohydride Reduction | Ketoiminatocobalt(II) Complexes / LiBH₄ | Effective for ortho-fluorinated benzophenones. acs.org |

Catalytic hydrogenation is an atom-economical and industrially viable method for the reduction of carbonyl compounds. beilstein-journals.orgnih.gov This process typically involves molecular hydrogen (H₂) and a heterogeneous or homogeneous transition metal catalyst. Common catalysts include palladium, platinum, and ruthenium. beilstein-journals.orgnih.govresearchgate.net

For the reduction of aromatic ketones like this compound, a key challenge is achieving chemoselectivity. The reaction conditions must be controlled to reduce the carbonyl group without reducing the aromatic rings. Several catalytic systems have been developed to selectively hydrogenate the carbonyl group of benzophenones to the corresponding benzhydrols. For example, trans-RuCl₂(diphosphine)(diamine) complexes have been shown to be highly effective precatalysts for the hydrogenation of various benzophenone derivatives to benzhydrols under mild conditions (8 atm H₂, 23-35 °C). nih.gov Similarly, encapsulated palladium catalysts like Pd(0)EnCat™ 30NP can selectively reduce aromatic ketones to alcohols with high conversion rates under mild conditions. beilstein-journals.orgnih.gov

Conversely, other catalyst systems have been designed for the selective hydrogenation of the aromatic rings while leaving the ketone functionality intact. For example, a palladium-substituted polyoxometalate catalyst has been shown to selectively reduce arenes in the presence of distal ketone groups. huji.ac.ilrsc.org The choice of catalyst, solvent, and reaction conditions is therefore critical to directing the outcome of the hydrogenation of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic and nucleophilic aromatic substitution reactions is governed by the electronic properties of its substituents and the nature of the attacking reagent. The two aromatic rings of the molecule exhibit distinct reactivity profiles due to their different substitution patterns.

The 3,5-difluorophenyl ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Conversely, these fluorine atoms, in conjunction with the deactivating effect of the carbonyl group, make this ring susceptible to nucleophilic aromatic substitution (SNAr). The 3'-methoxyphenyl ring, on the other hand, is activated towards electrophilic substitution by the electron-donating methoxy group and deactivated towards nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions on this compound will preferentially occur on the 3'-methoxyphenyl ring. researchgate.netmasterorganicchemistry.com The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The carbonyl group is a deactivating group and directs to the meta position. Therefore, the positions ortho and para to the methoxy group (2', 4', and 6') are the most likely sites of substitution.

Directing Effects of Substituents on the 3'-Methoxyphenyl Ring:

| Substituent | Position | Effect on Electrophilic Substitution |

|---|---|---|

| 3'-Methoxy (-OCH3) | 3' | Activating, Ortho, Para-directing |

Considering these effects, electrophilic substitution is most likely to occur at the 2', 4', and 6' positions of the methoxy-substituted ring. The substitution at the 5' position would be meta to the methoxy group and ortho to the deactivating benzoyl group, making it less favored. The 3,5-difluorophenyl ring is significantly deactivated and unlikely to react under standard electrophilic substitution conditions. openstax.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on this compound is expected to occur on the 3,5-difluorophenyl ring. wikipedia.org The presence of two electron-withdrawing fluorine atoms and the carbonyl group activates the ring for nucleophilic attack. cerritos.edunih.gov The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing groups. cerritos.edumasterorganicchemistry.com

The fluorine atoms are good leaving groups in SNAr reactions. Attack by a nucleophile can lead to the replacement of one or both fluorine atoms. For instance, the reaction of 3,5-difluorobenzophenone (B68835) derivatives with nucleophiles like hydroquinone (B1673460) is a known method for synthesizing poly(ether ether ketone) (PEEK) polymers. wright.edu In these reactions, the fluorine atoms are displaced by the nucleophilic phenoxide.

Conditions for Nucleophilic Aromatic Substitution:

| Reactant | Conditions | Product Type |

|---|

Derivatization Strategies via Carbonyl Group Transformations

The carbonyl group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic additions to the electrophilic carbonyl carbon.

A common derivatization is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a tertiary alcohol after acidic workup. cerritos.edulibretexts.orgyoutube.com The reactivity of benzophenones in Grignard reactions is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the benzophenone generally increase the rate of reaction with Grignard reagents. acs.org

Relative Reactivities of Substituted Benzophenones with Methylmagnesium Iodide:

| Benzophenone Derivative | Relative Rate Constant |

|---|---|

| 4,4'-Dimethoxybenzophenone | 0.14 |

| 4-Methoxybenzophenone | 0.45 |

| Benzophenone | 1.00 |

| 4-Chlorobenzophenone | 2.16 |

Data adapted from a study on the reactivity of substituted benzophenones, illustrating the effect of electron-donating and electron-withdrawing groups. acs.org

Based on this trend, the two fluorine atoms on one ring of this compound would be expected to enhance its reactivity towards Grignard reagents compared to unsubstituted benzophenone.

Another important transformation is the reduction of the carbonyl group . This can be achieved using various reducing agents to yield either a secondary alcohol or a methylene (B1212753) group.

Common Reduction Reactions of Benzophenones:

| Reagent | Product |

|---|---|

| Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (3,5-difluorophenyl)(3'-methoxyphenyl)methanol |

Photochemical reduction in the presence of a hydrogen donor, such as isopropyl alcohol, can lead to the formation of a pinacol, a 1,2-diol, through the coupling of two ketyl radicals. researchgate.netacs.orghilarispublisher.com

Mechanistic Studies of Specific Transformations (e.g., decarbonylation, addition reactions)

The mechanisms of reactions involving this compound are analogous to those of other substituted benzophenones.

Decarbonylation

The decarbonylation of diaryl ketones to form biaryls is a transformation that typically requires harsh conditions or the use of transition metal catalysts. researchgate.netacs.org Nickel-catalyzed decarbonylation of unstrained diaryl ketones has been developed, proceeding through a proposed mechanism involving oxidative cleavage of a C-C bond. acs.orgacs.org The reaction is initiated by the coordination of the nickel catalyst to the ketone. In some cases, a directing group is necessary to facilitate the C-C bond cleavage. More recently, light-driven, transition-metal-free decarbonylation methods have also been reported. researchgate.net

Addition Reactions

The mechanism of nucleophilic addition to the carbonyl group, such as in the Grignard reaction, involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by protonation during workup to yield the final alcohol product. cerritos.edu The reaction is generally irreversible due to the high basicity of the Grignard reagent.

Photochemical Reactions

The photochemistry of benzophenones is well-studied. Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. acs.orgacs.org This triplet state can abstract a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical. acs.org The kinetics of these photoreduction reactions are significantly influenced by the substituents on the aromatic rings. acs.org Electron-withdrawing groups can affect the energy levels of the excited states and the stability of the resulting ketyl radical, thereby influencing the reaction rates. acs.org

Computational and Theoretical Chemistry Studies on 3,5 Difluoro 3 Methoxybenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Difluoro-3'-methoxybenzophenone, DFT calculations would be instrumental in determining its optimized geometry, electronic properties, and predicting its reactivity. Typically, a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) would be employed for these calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the FMO analysis would reveal the distribution of electron density in these frontier orbitals. It is anticipated that the HOMO would be localized on the more electron-rich methoxy-substituted phenyl ring, while the LUMO would be centered on the electron-withdrawing difluoro-substituted phenyl ring and the carbonyl group. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors, as illustrated in the hypothetical data below.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interactions. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, MD simulations can provide a detailed understanding of its conformational landscape.

An MD simulation would be initiated with an optimized structure of the molecule, which is then placed in a simulated environment (e.g., in a solvent box of water or in a vacuum). The simulation would track the trajectories of all atoms over a set period, revealing the preferred conformations, the energy barriers between them, and the dynamics of their interconversion. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a full QSAR study requires a dataset of multiple compounds, a hypothetical model for this compound can be conceptualized.

In a hypothetical QSAR study, various molecular descriptors for this compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). These descriptors would then be used to predict a hypothetical biological activity, such as inhibitory activity against a specific enzyme. For instance, a regression equation could be formulated to link these descriptors to the predicted activity.

Table 2: Hypothetical Molecular Descriptors for a QSAR Model of this compound

| Descriptor Type | Descriptor | Hypothetical Value |

|---|---|---|

| Electronic | Dipole Moment | 2.5 D |

| Steric | Molecular Volume | 250 ų |

| Hydrophobic | LogP | 3.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be employed to predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

The calculated vibrational frequencies would correspond to the different vibrational modes of the molecule, such as the C=O stretch of the benzophenone (B1666685) core and the C-F and C-O stretches. The predicted UV-Visible spectrum would reveal the electronic transitions, likely corresponding to π→π* and n→π* transitions within the aromatic system and the carbonyl group. A close agreement between the predicted and experimentally obtained spectra would confirm the accuracy of the computational model.

Reaction Pathway Energetics and Transition State Analysis

Theoretical calculations can also be used to explore the potential chemical reactions of this compound. This involves mapping the potential energy surface for a given reaction to identify the reactants, products, intermediates, and transition states.

For example, the mechanism of a nucleophilic addition to the carbonyl carbon could be investigated. DFT calculations would be used to determine the geometries and energies of the transition states and any intermediates along the reaction pathway. The calculated activation energies would provide insights into the reaction kinetics. This type of analysis is fundamental for understanding the reactivity of the molecule and for designing new synthetic routes.

Research Applications and Derivatization in Advanced Chemical Sciences

Medicinal Chemistry Research Initiatives

In the realm of medicinal chemistry, the structural motifs present in 3,5-Difluoro-3'-methoxybenzophenone are recognized for their potential to interact with biological targets. The strategic placement of fluorine atoms and a methoxy (B1213986) group can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.

Design and Synthesis of Novel Benzophenone (B1666685) Derivatives as Lead Compounds

The benzophenone framework is a common feature in many biologically active compounds. The derivatization of this core structure is a well-established strategy for creating lead compounds in drug discovery. The synthesis of novel derivatives often involves modifying the peripheral substituents on the phenyl rings to optimize biological activity. For instance, research into flavonoid derivatives has demonstrated that variations in substitution patterns can lead to potent anti-tumor agents. In one such study, a series of 3',4',5'-trimethoxy flavonoids linked to benzimidazole (B57391) were synthesized and evaluated for their cytotoxicity against several cancer cell lines.

The synthesis process for creating derivatives can involve several established chemical reactions. For example, chalcones can be prepared through an Aldol condensation, which are then cyclized to form a flavonol scaffold using methods like the Algar-Flynn-Oyamada reaction. nih.gov Further derivatization, such as O-alkylation or esterification at hydroxyl groups, allows for the introduction of diverse functional groups to explore structure-activity relationships. nih.gov The synthesis of derivatives from a core structure like this compound would likely follow similar multi-step synthetic routes, starting with reactions such as Friedel-Crafts acylation to form the benzophenone core, followed by modifications to introduce or alter functional groups.

| Derivative Type | Synthetic Approach | Potential Application |

| Flavonoid Analogues | Algar-Flynn-Oyamada Cyclization | Antifungal, Anticancer nih.gov |

| Alkylated Derivatives | Williamson Ether Synthesis | Modulation of Pharmacokinetics |

| Heterocyclic Hybrids | Multi-step condensation reactions | Novel target binding |

Structure-Activity Relationship (SAR) Investigations for Enzyme Inhibition or Receptor Binding

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. The introduction of fluorine atoms, as seen in the 3,5-difluoro substitution pattern, is a key strategy in modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to enhanced binding affinity, improved metabolic stability, and altered acidity of nearby functional groups.

Research on pyrimidine (B1678525) derivatives as inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3) has shown that the introduction of two fluorine atoms into a 3,5-dimethoxyphenyl ring significantly enhanced inhibitory activity. Molecular dynamics simulations suggested that a fluorine atom could form a hydrogen bond with the protein backbone, contributing to the increased potency. Similarly, studies on benzophenone-related structures as aldose reductase inhibitors found that methoxy substitution on the phenyl ring played a crucial role in both potency and selectivity. The strategic placement of these groups in this compound suggests its potential as a scaffold for developing inhibitors for various enzymes or ligands for specific receptors. SAR studies on its derivatives would likely focus on modifying the position and nature of substituents on both phenyl rings to map the key interactions with a biological target.

| Structural Feature | Observed Effect in Analogues | Potential Target Interaction |

| 3,5-Difluoro substitution | Enhanced inhibitory activity (FGFR3) | Hydrogen bonding with protein backbone |

| Methoxy group | Modulated potency and selectivity (Aldose Reductase) | Hydrophobic or polar interactions in binding pocket |

| Benzophenone Core | Serves as a rigid scaffold for orienting substituents | Pi-stacking interactions |

Scaffold Modification for Enhanced Target Specificity

A primary goal in drug design is to create compounds that bind with high specificity to their intended target, thereby minimizing off-target effects. Scaffold modification involves altering the core structure of a lead compound to improve its fit and interaction with the target protein. The this compound scaffold offers several avenues for such modification.

Materials Science Research Directions

In materials science, the focus shifts from biological activity to the bulk properties of materials derived from specific molecular precursors. The robust, thermally stable diaryl ketone structure of this compound makes it an attractive building block for high-performance polymers and functional organic materials.

Precursors for Polymer Synthesis (e.g., Poly(aryl ether ketone) (PAEK) and Poly(ether ether ketone) (PEEK) analogues)

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution, where a di-halogenated monomer reacts with a bisphenolate salt. google.com The most common halogenated monomer used is 4,4'-difluorobenzophenone, where the fluorine atoms are activated towards displacement by the electron-withdrawing ketone group. google.com

This compound can be envisioned as a specialty monomer for creating novel PAEK or PEEK analogues. In a polycondensation reaction with a bisphenol (such as hydroquinone (B1673460) or bisphenol A), the 3,5-difluoro phenyl ring would act as the electrophilic component. The resulting polymer would have a unique structure compared to traditional PEEK:

Altered Chain Geometry: The meta-linkage from the 3,5-difluoro ring would create kinks in the polymer backbone, disrupting the regular, semi-crystalline packing seen in PEEK. This would likely lead to more amorphous polymers with lower melting points but potentially improved solubility in organic solvents. nih.gov

Pendant Methoxy Group: The methoxy group from the second phenyl ring would be incorporated as a pendant functional group along the polymer chain. This functionality could be used to fine-tune properties such as solubility, glass transition temperature, and adhesion, or serve as a site for post-polymerization modification.

The synthesis of such polymers would provide a pathway to materials with tailored properties for specific applications where the processability of standard PEEK is a limitation. nih.govresearchgate.net

| Monomer | Resulting Polymer Feature | Potential Property Change |

| 4,4'-Difluorobenzophenone (Standard) | Linear, regular backbone | High crystallinity, high melting point, low solubility google.com |

| This compound | Kinked backbone, pendant methoxy groups | Amorphous nature, enhanced solubility, modifiable functionality |

Exploration in Optoelectronic Materials Development

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic properties. The benzophenone core is a well-known chromophore that can absorb and transfer energy. The substitution of this core with electron-donating (like methoxy) and electron-withdrawing (via the inductive effect of fluorine) groups can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

By systematically modifying the benzophenone scaffold, it is possible to design molecules that absorb or emit light at specific wavelengths. The this compound structure represents an intramolecular donor-acceptor system, which is a common design principle for many functional organic materials. While specific research on this exact compound for optoelectronics is not prominent, related fluorinated and methoxy-substituted aromatic ketones are explored for such purposes. The presence of fluorine can also enhance the photostability and thermal stability of the material, which are critical for the long-term performance of electronic devices. Further research could involve incorporating this benzophenone derivative as a building block in larger conjugated systems or as a host material in phosphorescent OLEDs.

Photoinitiator Research in Polymerization Processes

Benzophenones are a well-established class of photoinitiators, crucial for processes that rely on the light-induced formation of polymers. Their function hinges on the ability of the central carbonyl group to absorb ultraviolet (UV) light, transitioning the molecule to an excited singlet state, which then efficiently converts to a reactive triplet state through intersystem crossing. This triplet state is capable of abstracting a hydrogen atom from a suitable donor (like a tertiary amine co-initiator or the monomer itself), generating free radicals that initiate the polymerization chain reaction. mdpi.com

The specific compound, this compound, is an interesting candidate for photoinitiator research due to its unique substitution pattern. The electronic properties of the substituents on the benzophenone core can significantly influence the molecule's photophysical and photochemical behavior. acs.org

Fluorine Substituents: The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing. This is expected to influence the energy of the n-π* transition, which is critical for photoinitiation. This substitution could potentially enhance the efficiency of intersystem crossing to the reactive triplet state.

Methoxy Substituent: The methoxy group at the 3' position is an electron-donating group. The interplay between the electron-withdrawing fluoro groups and the electron-donating methoxy group across the two aromatic rings can modulate the molecule's absorption spectrum and the reactivity of the excited state. acs.org

Research into substituted benzophenones has shown a remarkable dependence of photoreduction kinetics on the ring substituents, which alters the stability of the resulting ketyl radicals and the activation energy of the process. acs.org While specific studies on this compound as a photoinitiator are not extensively detailed in the public domain, its structure suggests it would be a Type II photoinitiator, requiring a synergistic co-initiator to produce initiating radicals efficiently. The performance of such a system would be evaluated based on the rate of polymerization and the final properties of the cured polymer. researchgate.net

| Property | General Role in Benzophenones | Expected Influence of Substituents on this compound |

|---|---|---|

| UV Absorption | Governed by n-π* and π-π* transitions of the carbonyl and aromatic rings. nih.gov | Fluorine and methoxy groups may shift the absorption maximum (λmax), potentially allowing for initiation with different wavelengths of light (e.g., near-UV). |

| Intersystem Crossing (ISC) | Typically high efficiency, leading to the formation of the reactive triplet state. acs.org | Electron-withdrawing fluorine atoms could enhance the rate and efficiency of ISC. |

| Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a co-initiator to form a ketyl radical and an initiating radical. acs.org | The electron density on the carbonyl oxygen, modulated by both F and OCH3 groups, will affect the rate of hydrogen abstraction. acs.org |

Catalysis and Organocatalysis Research

The use of organic molecules as ligands to tune the reactivity and selectivity of metal catalysts is a cornerstone of modern synthetic chemistry. ethz.ch this compound possesses features that make it a candidate for exploration in ligand design. The carbonyl oxygen atom has lone pairs of electrons and can act as a Lewis base, coordinating to a metal center.

While simple ketones are not the most common ligands, the specific electronic features of this molecule could be advantageous:

Electronic Tuning: The powerful electron-withdrawing effect of the difluoro-substituted ring would decrease the electron density on the coordinating oxygen. This can make the corresponding metal center more electrophilic or Lewis acidic, potentially enhancing its catalytic activity in certain reactions. snnu.edu.cn

Steric Influence: The bulky aromatic rings provide a defined steric environment around the metal center, which can influence the selectivity of a catalytic transformation (e.g., regioselectivity or enantioselectivity if a chiral variant were designed).

Although direct catalytic applications of this compound as a ligand are not prominently reported, the broader class of benzophenones has been investigated in various catalytic contexts. For example, ruthenium complexes have been used for the hydrogenation of benzophenone derivatives. acs.org Furthermore, the merger of benzophenone photochemistry with nickel catalysis has enabled powerful cross-coupling reactions, where the benzophenone acts as a photocatalyst to generate radicals that engage with the metal catalytic cycle. acs.org This highlights the potential for the unique electronic properties of this compound to be harnessed in novel catalytic systems.

| Feature | Potential Role in Ligand Design | Example Catalytic Application Area |

|---|---|---|

| Carbonyl Oxygen | Acts as a Lewis basic coordination site for a metal center. | Lewis Acid Catalysis |

| Difluorophenyl Ring | Strongly electron-withdrawing, modulates the electronic properties of the metal center. snnu.edu.cn | Cross-Coupling Reactions |

| Methoxyphenyl Ring | Electron-donating, provides electronic contrast to the difluorinated ring. | Asymmetric Hydrogenation acs.org |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. thieme-connect.com Ketones, including benzophenone derivatives, can function as organocatalysts, particularly in photochemical reactions. Upon irradiation, this compound can act as a photosensitizer. In this role, the excited triplet state of the molecule does not react directly by hydrogen abstraction but instead transfers its energy to another molecule, bringing it to an excited state that can then undergo a desired reaction.

This triplet-triplet energy transfer is a powerful tool in organic synthesis. For instance, self-assembled structures of benzophenone-peptide conjugates have been used as nanostructured photocatalysts for the E→Z photoisomerization of stilbenes. rsc.org The specific energy of the triplet state of this compound, which would be influenced by its substituents, would determine the range of reactions it could photocatalyze.

Beyond photochemistry, the carbonyl group could potentially act as a weak Lewis base or hydrogen bond acceptor to activate substrates in non-photochemical transformations, although this application is less common for simple benzophenones compared to more specialized organocatalysts.

Derivatization for Probe and Tagging Applications in Chemical Biology

Chemical probes are essential tools for studying biological systems. Photoaffinity labeling (PAL) is a powerful technique used to identify the protein targets of small molecules. springernature.comnih.gov This method employs a probe that contains a photo-reactive group, which, upon UV irradiation, forms a highly reactive intermediate that covalently bonds to nearby proteins. nih.gov

Benzophenones are one of the most widely used photo-reactive groups in PAL due to their distinct advantages. nih.govnih.gov They are generally more stable to ambient light than other photolabels like aryl azides and diazirines, and they can be activated with longer wavelength UV light (e.g., ~350-365 nm), which minimizes damage to biological samples. nih.gov The excited triplet benzophenone preferentially reacts by inserting into C-H bonds, forming a stable, covalent link to the target protein. nih.gov

This compound is an excellent scaffold for developing a photoaffinity probe:

Photoreactive Core: The benzophenone unit serves as the light-activated cross-linking agent.

Derivatization Handle: The methoxy group (–OCH₃) on one of the rings provides a key site for chemical modification. It can be demethylated to a phenol (B47542) (–OH), which can then be used as a chemical handle to attach other functionalities, such as:

A reporter tag (e.g., a fluorophore for visualization or biotin (B1667282) for enrichment and purification of the labeled proteins). nih.gov

A linker to attach the probe to a molecule of interest whose protein interactions are being studied.

Fluorine as a Reporter: The fluorine atoms can serve as a unique spectroscopic tag. ¹⁹F NMR (Nuclear Magnetic Resonance) is a highly sensitive technique with a very low background signal in biological systems, allowing for the detection and analysis of the probe's interactions with its targets. The incorporation of a fluorous tag into a photoaffinity probe has been shown to be a novel approach for enriching labeled species from complex mixtures. springernature.com

The general workflow for using such a probe involves incubating the probe with cells or cell lysates, irradiating with UV light to induce covalent cross-linking, and then using the attached tag (e.g., biotin) to isolate and subsequently identify the bound proteins by mass spectrometry. nih.govyoutube.com

| Component of Probe | Function | Example Application |

|---|---|---|

| Benzophenone Core | Photo-activated covalent cross-linking to target proteins. nih.gov | Identifying drug targets or mapping protein-protein interactions. nih.gov |

| Methoxy/Phenol Group | Chemical handle for attaching linkers or reporter tags. | Synthesis of biotinylated or fluorescent probes. |

| Fluorine Atoms | Reporter group for ¹⁹F NMR studies. | Studying probe binding and conformation in a complex biological milieu. springernature.com |

| Attached Reporter (e.g., Biotin) | Enables enrichment and purification of labeled proteins. nih.gov | Isolation of target proteins for identification by mass spectrometry. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 3,5 Difluoro 3 Methoxybenzophenone in Research Matrices

The accurate detection and quantification of synthetic compounds such as 3,5-Difluoro-3'-methoxybenzophenone in complex research matrices are paramount for understanding their environmental fate, metabolic pathways, and potential applications. The development of robust analytical methods is crucial for generating reliable data. This article details advanced analytical methodologies, including chromatography and mass spectrometry, as well as sophisticated sample preparation techniques tailored for this class of compounds.

Q & A

Q. What precautions are necessary for handling fluorinated benzophenones?

- Methodological Answer : Fluorinated compounds may release HF under acidic conditions. Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize waste with 10% NaHCO₃ before disposal. Acute toxicity assays (e.g., zebrafish embryo toxicity) should precede in vivo studies .

Notes

- Data Sources : PubChem , analytical protocols , and computational methods are prioritized for reliability.

- Contradictions : Cross-validate experimental and computational data using multi-technique approaches.

- Advanced Tools : DFT modeling, VT-NMR, and HSPiP are recommended for mechanistic and stability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.